2-methyl-4H-chromene-3-carboxylic acid
Overview
Description
2-methyl-4H-chromene-3-carboxylic acid is a heterocyclic compound with a chromene backbone. Chromenes are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . This compound, specifically, has a molecular formula of C11H10O3 and a molecular weight of 190.2 g/mol .
Mechanism of Action
Target of Action
2-Methyl-4H-chromene-3-carboxylic acid, also known as coumarinic acid, is a natural product isolated from plants belonging to the Apiaceae and Asteraceae families. It belongs to the 2H/4H-chromene (2H/4H-ch) class of heterocyclic compounds, which have versatile biological profiles .
Mode of Action
The structure-activity relationship (SAR) among the series can be analyzed orderly with the parent 2H/4H-ch derivative .
Biochemical Pathways
. These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
. These activities suggest that the compound may have significant molecular and cellular effects.
Action Environment
, suggesting that the compound’s synthesis can be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H-chromene-3-carboxylic acid typically involves a multi-step process. One common method is the condensation of 2-hydroxyacetophenone with malonic acid in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions often include the use of methanol and calcium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-methyl-4H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4H-chromene-3-carboxylic acid: Lacks the methyl group at the 2-position.
2-methyl-2H-chromene-3-carboxylic acid: Differing in the hydrogenation state of the chromene ring.
Uniqueness
2-methyl-4H-chromene-3-carboxylic acid is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other chromene derivatives and may contribute to its specific properties and applications .
Properties
IUPAC Name |
2-methyl-4H-chromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-9(11(12)13)6-8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCPPUMVONVANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2=CC=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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